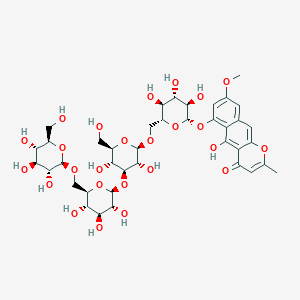

Cassiaside B2

Description

Cassiaside B2 has been reported in Senna obtusifolia with data available.

Properties

IUPAC Name |

6-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H52O25/c1-11-3-14(42)22-15(58-11)5-12-4-13(55-2)6-16(21(12)27(22)47)59-38-32(52)29(49)24(44)19(62-38)10-57-37-34(54)35(26(46)18(8-41)61-37)64-39-33(53)30(50)25(45)20(63-39)9-56-36-31(51)28(48)23(43)17(7-40)60-36/h3-6,17-20,23-26,28-41,43-54H,7-10H2,1-2H3/t17-,18-,19-,20-,23-,24-,25-,26-,28+,29+,30+,31-,32-,33-,34-,35+,36-,37-,38-,39+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJDWELARBQGBQ-PFLZFKCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H52O25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

920.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Cassiaside B2: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cassiaside B2, a naphthopyrone glycoside isolated from the seeds of Cassia obtusifolia, has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and properties of Cassiaside B2, supported by quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

Cassiaside B2 is classified as an oligosaccharide, specifically a naphthopyrone glycoside.[1] Its core structure consists of a rubrofusarin aglycone linked to a complex sugar moiety.

Chemical Identifiers:

-

IUPAC Name: 6-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one[1]

-

Molecular Formula: C₃₉H₅₂O₂₅[1]

-

CAS Number: 218155-40-9[1]

Physicochemical Data:

| Property | Value | Source |

| Molecular Weight | 920.8 g/mol | [1] |

| Exact Mass | 920.27976714 Da | [1] |

| XLogP3-AA (LogP) | -4.7 | [1] |

| Hydrogen Bond Donor Count | 16 | [1] |

| Hydrogen Bond Acceptor Count | 25 | [1] |

| Rotatable Bond Count | 15 | [1] |

| Topological Polar Surface Area | 428 Ų | [1] |

| Heavy Atom Count | 64 | [1] |

| Complexity | 1580 | [1] |

Biological Activities and Mechanism of Action

Cassiaside B2 has been investigated for several biological activities, primarily as an inhibitor of specific enzymes and as a modulator of inflammatory pathways.

2.1. Enzyme Inhibition

Cassiaside B2 has been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B) and human monoamine oxidase A (hMAO-A).[2] However, its inhibitory activity is considered weak, with IC₅₀ values greater than 100 μM for both enzymes.[2] The aglycone, rubrofusarin, demonstrates more potent inhibition.[2]

| Target Enzyme | Cassiaside B2 IC₅₀ (μM) | Rubrofusarin IC₅₀ (μM) | Reference Compound | Reference IC₅₀ (μM) |

| PTP1B | >100 | 16.95 ± 0.49 | Ursolic acid | 2.29 ± 0.04 |

| hMAO-A | >100 | 5.90 ± 0.99 | Deprenyl HCl | 10.23 ± 0.82 |

2.2. Anti-inflammatory and Antiallergic Properties

Extracts of Cassia obtusifolia containing Cassiaside B2 have demonstrated anti-inflammatory and antiallergic effects.[3][4] Cassiaside B2, along with the related compound Cassiaside C2, has been shown to inhibit histamine release from rat peritoneal exudate mast cells induced by an antigen-antibody reaction.[3]

2.3. Signaling Pathway Modulation

While direct studies on isolated Cassiaside B2 are limited, research on related naphthopyrone glycosides from Cassia obtusifolia suggests a role in modulating key signaling pathways involved in inflammation and cellular stress responses.

2.3.1. MAPK Signaling Pathway

Naphthopyrone glycosides from Cassia obtusifolia seeds have been shown to mediate hepatoprotection by modulating the MAPK signaling pathway.[5] This involves the enhanced phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), and the dephosphorylation of p38.[5]

2.3.2. NF-κB Signaling Pathway

Aurantio-obtusin, another major constituent of Cassia obtusifolia seeds, has been shown to exert its anti-inflammatory effects by modulating the NF-κB pathway.[6] This involves the inhibition of IKKα/β phosphorylation, which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[6] Given the structural similarity and co-occurrence, it is plausible that Cassiaside B2 may also contribute to the NF-κB inhibitory activity of Cassia obtusifolia extracts.

Experimental Protocols

3.1. Isolation and Purification of Cassiaside B2

-

Extraction: The dried and powdered seeds of Cassia obtusifolia are extracted with methanol, typically at room temperature or with gentle heating.

-

Solvent Partitioning: The resulting methanol extract is concentrated and then partitioned between water and n-butanol. The n-butanol fraction, which contains the glycosides, is collected.

-

Chromatographic Separation: The n-butanol fraction is subjected to a series of column chromatography steps for purification. This typically involves:

-

Silica Gel Column Chromatography: Using a gradient of chloroform and methanol to separate compounds based on polarity.

-

Reversed-Phase (RP-18) Column Chromatography: Using a gradient of methanol and water for further purification.

-

Sephadex LH-20 Column Chromatography: Using methanol as the eluent to remove smaller impurities.

-

-

Purity Assessment: The purity of the isolated Cassiaside B2 is confirmed by High-Performance Liquid Chromatography (HPLC).

3.2. HPLC Analysis of Cassiaside B2

The following HPLC method is adapted from a procedure for the analysis of cassiasides in Cassia obtusifolia seeds.[8]

-

Column: µ-Bondapak C18 (3.9 mm x 300 mm, 10 µm)

-

Mobile Phase: Acetonitrile : Water : Tetrahydrofuran : Acetic Acid (20 : 76.5 : 3.0 : 0.5, v/v/v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 278 nm

-

Injection Volume: 10-20 µL

-

Temperature: Ambient

3.3. In Vitro Anti-inflammatory Assay: Inhibition of Histamine Release

This protocol is based on the method used to assess the antiallergic activity of Cassiaside B2.[3]

-

Mast Cell Preparation: Peritoneal exudate mast cells are collected from rats.

-

Sensitization: The mast cells are sensitized with an appropriate antibody (e.g., anti-DNP IgE).

-

Incubation with Cassiaside B2: The sensitized mast cells are pre-incubated with varying concentrations of Cassiaside B2 for a specified time (e.g., 10 minutes) at 37°C.

-

Antigen Challenge: Histamine release is induced by adding the corresponding antigen (e.g., DNP-HSA).

-

Termination of Reaction: The reaction is stopped by cooling the cells on ice.

-

Histamine Quantification: The amount of histamine released into the supernatant is measured using a fluorometric assay.

-

Calculation of Inhibition: The percentage inhibition of histamine release is calculated by comparing the amount of histamine released in the presence and absence of Cassiaside B2.

Spectroscopic Data

4.1. Mass Spectrometry

The mass spectrum of Cassiaside B2 provides crucial information for its structural elucidation. The fragmentation pattern is characteristic of a glycoside, with sequential loss of sugar residues.

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode.

-

Precursor Ion ([M-H]⁻): m/z 919.273[1]

-

Major Fragment Ions (MS² of 919.273):

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are essential for the complete structural assignment of Cassiaside B2. While a complete, publicly available dataset with assignments is scarce, data for related naphthopyrone glycosides from Cassia species can provide valuable reference points.[7] The spectra are typically recorded in DMSO-d₆.

Conclusion

Cassiaside B2 is a complex naphthopyrone glycoside from Cassia obtusifolia with potential, albeit weak, enzyme inhibitory and anti-inflammatory properties. Its mechanism of action is likely linked to the modulation of the MAPK and NF-κB signaling pathways, consistent with the activities of other constituents of Cassia species. This technical guide provides a foundational understanding of Cassiaside B2, highlighting the need for further research to fully elucidate its pharmacological potential and mechanism of action. Future studies should focus on obtaining more detailed spectroscopic data, developing optimized isolation protocols, and conducting direct investigations of its effects on key signaling pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. Naphthopyrone glucosides from the seeds of Cassia tora with inhibitory activity on advanced glycation end products (AGEs) formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. New antihepatotoxic naphtho-pyrone glycosides from the seeds of Cassia tora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anthraquinone and naphthopyrone glycosides from Cassia obtusifolia seeds mediate hepatoprotection via Nrf2-mediated HO-1 activation and MAPK modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioassay-Directed Isolation of Active Compounds with Antiyeast Activity from a Cassia fistula Seed Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 7. khu.elsevierpure.com [khu.elsevierpure.com]

- 8. researchgate.net [researchgate.net]

The Mechanism of Action of Cassiaside B2 as a PTP1B Inhibitor: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for type 2 diabetes and obesity due to its role as a negative regulator of the insulin and leptin signaling pathways. This technical guide provides a detailed examination of the mechanism of action of Cassiaside B2, a naturally occurring naphthopyrone glycoside, as a PTP1B inhibitor. While direct comprehensive studies on Cassiaside B2 are limited, this paper synthesizes the available data for Cassiaside B2 and its aglycone, rubrofusarin, to elucidate its inhibitory potential and mechanism. This guide includes a summary of its inhibitory activity, a plausible mechanism of action based on related compounds, detailed experimental protocols for relevant assays, and visualizations of the pertinent signaling pathways.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a key enzyme that dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS), thereby attenuating insulin signaling. Inhibition of PTP1B is a promising strategy to enhance insulin sensitivity and improve glycemic control in diabetic patients. Natural products are a rich source of potential PTP1B inhibitors. Cassiaside B2, isolated from the seeds of Cassia obtusifolia, has been identified as an inhibitor of PTP1B. This document aims to provide a comprehensive overview of its mechanism of action for researchers and professionals in the field of drug discovery and development.

Cassiaside B2 and PTP1B Inhibition: Quantitative Data

Cassiaside B2 is a glycoside of the aglycone rubrofusarin. While detailed kinetic studies on Cassiaside B2 are not extensively available, its inhibitory activity against PTP1B has been evaluated. The inhibitory activities of Cassiaside B2 and its related compounds are summarized in the table below.

| Compound | Type | PTP1B IC50 (μM) | Reference |

| Cassiaside B2 | Naphthopyrone Glycoside | >100 | [1][2][3] |

| Rubrofusarin | Naphthopyrone (Aglycone of Cassiaside B2) | 16.95 ± 0.49 | [1][2][3] |

| Rubrofusarin 6-O-β-d-glucopyranoside | Naphthopyrone Glycoside | 87.36 ± 1.08 | [1][2] |

| Ursolic Acid | Triterpenoid (Reference Inhibitor) | 2.29 ± 0.04 | [1][2] |

Table 1: PTP1B inhibitory activities of Cassiaside B2 and related compounds.

The data indicates that the glycosylation of rubrofusarin, as seen in Cassiaside B2, reduces the inhibitory potency against PTP1B[1][2][3]. The aglycone, rubrofusarin, demonstrates more significant inhibition.

Mechanism of Action

Due to the limited direct research on the kinetic mechanism of Cassiaside B2, the well-studied mechanism of its aglycone, rubrofusarin, is presented here as a probable model.

Enzyme Kinetics

Kinetic analysis of rubrofusarin revealed a mixed-competitive inhibition model for its interaction with PTP1B[1][2]. This suggests that rubrofusarin can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.

Molecular Docking and Binding Mode

Molecular docking studies performed on rubrofusarin indicate that it likely binds to an allosteric site of PTP1B, rather than directly competing with the substrate at the active site[1][2]. This is consistent with the mixed-competitive inhibition pattern observed in kinetic studies. The binding at an allosteric site can induce conformational changes in the enzyme, thereby affecting its catalytic activity.

Impact on Cellular Signaling Pathways

The inhibition of PTP1B by compounds like Cassiaside B2 is expected to potentiate insulin signaling. Studies on the aglycone, rubrofusarin, in insulin-resistant HepG2 cells have demonstrated the downstream effects of PTP1B inhibition[1][2]:

-

Decreased PTP1B Expression: Treatment with rubrofusarin led to a dose-dependent reduction in the protein expression of PTP1B.

-

Increased Phosphorylation of IRS-1 and Akt: By inhibiting PTP1B, rubrofusarin enhanced the phosphorylation of key downstream signaling molecules, including Insulin Receptor Substrate-1 (IRS-1) at Tyr 895 and Protein Kinase B (Akt).

-

Decreased Expression of Gluconeogenic Enzymes: The expression of Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK), key enzymes in gluconeogenesis, was significantly decreased.

-

Enhanced Glucose Uptake: The culmination of these effects was a significant increase in glucose uptake in the insulin-resistant cells.

These findings suggest that inhibitors like Cassiaside B2, through their action on PTP1B, can effectively enhance the insulin signaling cascade.

Experimental Protocols

This section outlines the methodologies for key experiments relevant to the study of PTP1B inhibitors.

PTP1B Inhibition Assay

This assay is used to determine the in vitro inhibitory activity of a compound against PTP1B.

Materials:

-

Recombinant human PTP1B enzyme

-

p-Nitrophenyl phosphate (pNPP) as substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

-

Test compound (Cassiaside B2) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the PTP1B enzyme solution to each well.

-

Add the test compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding the pNPP substrate to all wells.

-

Monitor the absorbance at 405 nm at regular intervals to measure the formation of p-nitrophenol.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Enzyme Kinetic Studies

These studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive, mixed-competitive).

Procedure:

-

Perform the PTP1B inhibition assay as described above.

-

Vary the concentrations of both the substrate (pNPP) and the inhibitor (Cassiaside B2 or its aglycone).

-

Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

-

Analyze the data using Lineweaver-Burk or Dixon plots to determine the kinetic parameters (Km, Vmax, Ki) and the mode of inhibition.

Western Blot Analysis for Signaling Proteins

This technique is used to assess the effect of the inhibitor on the phosphorylation status of key proteins in the insulin signaling pathway in a cellular context.

Materials:

-

Insulin-resistant cells (e.g., HepG2 cells treated with high glucose and insulin)

-

Test compound

-

Lysis buffer

-

Primary antibodies (e.g., anti-PTP1B, anti-p-IRS1, anti-p-Akt, anti-β-actin)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescence detection reagents

Procedure:

-

Culture insulin-resistant HepG2 cells.

-

Treat the cells with various concentrations of the test compound for a specified duration.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with specific primary antibodies overnight.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

Cassiaside B2 has been identified as an inhibitor of PTP1B, although with a relatively high IC50 value compared to its aglycone, rubrofusarin. The available evidence, primarily from studies on rubrofusarin, suggests a mixed-competitive mode of inhibition, likely through binding to an allosteric site on the PTP1B enzyme. This inhibition leads to the potentiation of the insulin signaling pathway, as evidenced by increased phosphorylation of key downstream effectors and enhanced glucose uptake in cellular models. While further detailed studies directly on Cassiaside B2 are warranted to fully elucidate its specific kinetic profile and binding interactions, the existing data strongly supports the potential of naphthopyrone scaffolds in the development of novel PTP1B inhibitors for the management of type 2 diabetes and related metabolic disorders. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring Cassiaside B2 and similar natural products as therapeutic agents.

References

Unveiling Cassiaside B2: A Technical Guide to its Natural Sourcing and Isolation from Cassia obtusifolia

For Immediate Release

This technical guide provides an in-depth overview of Cassiaside B2, a naphthopyrone glycoside of significant interest to researchers, scientists, and drug development professionals. The document details its primary natural source, Cassia obtusifolia, and outlines comprehensive methodologies for its isolation and purification.

Natural Source: The Seeds of Cassia obtusifolia

Cassiaside B2 is naturally present in the seeds of Cassia obtusifolia, a plant belonging to the Leguminosae family.[1] These seeds are a rich source of various bioactive compounds, including anthraquinones, naphthopyrones, proteins, and polysaccharides. The concentration of these constituents can vary based on geographical location and harvesting conditions. The primary source for the isolation of Cassiaside B2 is the dried, ripe seeds of this plant.

Phytochemical Composition of Cassia obtusifolia Seeds

The seeds of Cassia obtusifolia have a complex phytochemical profile. A general quantitative overview of the major components is presented in the table below.

| Constituent | Percentage Composition | Reference |

| Anthraquinones | 1–2% | [1] |

| Fats | 5–7% | [1] |

| Protein | 14–19% | [1] |

| Carbohydrates | 66–99% | [1] |

Table 1: General Chemical Composition of Cassia obtusifolia Seeds

Beyond these major components, the seeds are a source of a variety of specific glycosides, including Cassiaside B2 and the related Cassiaside C2.

Isolation and Purification of Cassiaside B2: Experimental Protocols

The isolation of Cassiaside B2 from Cassia obtusifolia seeds is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a composite of established methodologies.

Preparation of Plant Material

-

Seed Collection and Preparation : Dried, ripe seeds of Cassia obtusifolia are collected and ground into a coarse powder.

-

Defatting : The powdered seeds are subjected to Soxhlet extraction with petroleum ether for approximately 20 hours to remove lipids.[2] The defatted meal is then dried under a vacuum at room temperature.[2]

Extraction and Fractionation

-

Aqueous Extraction : The defatted seed meal is extracted with water.[2]

-

Protein Removal : The aqueous extract is heated to precipitate proteins, which are then removed by filtration.[2]

-

Solvent Partitioning : The resulting de-proteinated extract is then subjected to sequential partitioning with different solvents of increasing polarity. A common approach involves partitioning with butanol, which has been shown to enrich naphthopyrone glycosides like Cassiaside B2.[3]

Chromatographic Purification

-

Column Chromatography : The butanol fraction is subjected to column chromatography for further separation. A hydrophobic polyaromatic resin is effective for retaining the phenolic glycosides, including Cassiaside B2, while allowing polysaccharides to be excluded.[2]

-

High-Performance Liquid Chromatography (HPLC) : Final purification is typically achieved using HPLC. A C18 column is commonly employed with a mobile phase tailored for the separation of glycosides.

The following workflow diagram illustrates the key stages in the isolation of Cassiaside B2.

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of Cassiaside B2. The following table summarizes key parameters from a reported HPLC method for the analysis of cassiasides.

| Parameter | Value |

| Column | µ-Bondapak C18 (3.9mm × 300mm, 10µm) |

| Mobile Phase | Acetonitrile:Water:THF:Acetic Acid (20:76.5:3.0:0.5) |

| Flow Rate | 1.0 ml/min |

| UV Detection | 278 nm |

| Retention Time (Cassiaside B) | 13.27 min |

| Linearity Range (Cassiaside B) | 0.125 to 0.625 µg |

| Correlation Coefficient (r) | 0.9999 |

| Average Recovery (Cassiaside B) | 97.78 ± 2.16% |

Table 2: HPLC Parameters for the Analysis of Cassiasides

Biological Activity and Signaling Pathways

Naphthopyrone glycosides from Cassia obtusifolia, including Cassiaside B2, have demonstrated hepatoprotective effects.[3] These compounds have been shown to mediate their protective action through the activation of the Nrf2-mediated heme oxygenase-1 (HO-1) signaling pathway and the modulation of the MAPK pathway.[3]

The diagram below illustrates the proposed signaling pathway for the hepatoprotective effects of naphthopyrone glycosides.

This technical guide serves as a foundational resource for researchers and professionals in the field of natural product chemistry and drug discovery, providing essential information on the sourcing and isolation of Cassiaside B2 from Cassia obtusifolia.

References

- 1. Phytochemistry, Ethnopharmacological Uses, Biological Activities, and Therapeutic Applications of Cassia obtusifolia L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. Anthraquinone and naphthopyrone glycosides from Cassia obtusifolia seeds mediate hepatoprotection via Nrf2-mediated HO-1 activation and MAPK modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Cassiaside B2: A Technical Guide to its Pharmacological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cassiaside B2, a naphthopyrone glycoside isolated from the seeds of Cassia obtusifolia, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the known biological activities of Cassiaside B2, with a focus on its therapeutic potential. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes potential signaling pathways to facilitate further investigation and drug development efforts.

Pharmacological Activities

Cassiaside B2 has been identified as a modulator of several key biological targets, suggesting its potential application in a range of therapeutic areas. Its primary reported activities include the inhibition of protein tyrosine phosphatase 1B (PTP1B) and human monoamine oxidase A (hMAO-A), as well as agonism at the 5-HT2C serotonin receptor. These activities point towards potential roles in metabolic disorders, neurological conditions, and appetite regulation.

Enzyme Inhibition

Cassiaside B2 has demonstrated inhibitory activity against two key enzymes:

-

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of the insulin and leptin signaling pathways. Its inhibition is a validated strategy for the treatment of type 2 diabetes and obesity.

-

Human Monoamine Oxidase A (hMAO-A): hMAO-A is a critical enzyme in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. Its inhibition is a therapeutic approach for depression and other mood disorders.

Receptor Agonism

-

5-HT2C Receptor Agonist: The 5-HT2C receptor is a serotonin receptor subtype that plays a crucial role in the regulation of appetite and food intake. Agonism at this receptor can lead to a reduction in appetite, making it a target for anti-obesity therapies.[1][2]

Anti-Inflammatory and Antioxidant Potential

While direct studies on Cassiaside B2 are limited, extracts of Cassia obtusifolia and related naphthopyrone glycosides have demonstrated significant anti-inflammatory and antioxidant properties.[3][4][5] These activities are likely attributed to the ability to scavenge free radicals and modulate inflammatory signaling pathways.

Quantitative Data

The following tables summarize the available quantitative data on the pharmacological activities of Cassiaside B2.

| Table 1: Enzyme Inhibitory Activity of Cassiaside B2 | |

| Target Enzyme | IC50 Value (μM) |

| Protein Tyrosine Phosphatase 1B (PTP1B) | >100 |

| Human Monoamine Oxidase A (hMAO-A) | 40.65 ± 0.75 |

| Human Monoamine Oxidase B (hMAO-B) | 199.36 ± 1.53 |

| Table 2: Receptor Activity of Cassiaside B2 (Predicted) | |

| Target Receptor | Predicted Activity |

| 5-HT2C Serotonin Receptor | Potent Agonist |

Note: The 5-HT2C receptor agonist activity is based on computational molecular docking studies and awaits experimental validation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the pharmacological activities of Cassiaside B2. These protocols are based on established methods and can be adapted for the specific investigation of this compound.

PTP1B Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of PTP1B.

Materials:

-

Recombinant human PTP1B enzyme

-

p-Nitrophenyl phosphate (pNPP) as a substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Microplate reader

Procedure:

-

Prepare a solution of Cassiaside B2 in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, PTP1B enzyme, and varying concentrations of Cassiaside B2 or a vehicle control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding the pNPP substrate.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding a suitable stop solution (e.g., 1 M NaOH).

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

-

Calculate the percentage of inhibition for each concentration of Cassiaside B2 and determine the IC50 value.

hMAO-A Inhibition Assay

This assay measures the inhibition of hMAO-A activity.

Materials:

-

Recombinant human MAO-A enzyme

-

A suitable substrate (e.g., kynuramine)

-

A detection reagent (e.g., Luciferin)

-

Assay buffer (e.g., 100 mM HEPES, pH 7.5)

-

Microplate reader

Procedure:

-

Prepare a solution of Cassiaside B2 in a suitable solvent.

-

In a white, opaque 96-well plate, add the assay buffer, hMAO-A enzyme, and varying concentrations of Cassiaside B2 or a vehicle control.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding the substrate.

-

Incubate at room temperature for 60 minutes.

-

Add the detection reagent to stop the reaction and generate a luminescent signal.

-

Measure the luminescence using a microplate reader.

-

Calculate the percentage of inhibition and the IC50 value.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard in vivo model to assess the anti-inflammatory potential of a compound.[3][4][6]

Animals:

-

Wistar rats or Swiss albino mice

Materials:

-

Carrageenan (1% w/v in saline)

-

Pletysmometer

-

Cassiaside B2 suspension in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer Cassiaside B2 or the vehicle orally or intraperitoneally.

-

After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of paw edema for each group compared to the control group.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.[7][8][9]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

-

Cassiaside B2 solution in a suitable solvent

-

Spectrophotometer

Procedure:

-

Prepare different concentrations of Cassiaside B2.

-

In a test tube, mix the Cassiaside B2 solution with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm.

-

A blank is prepared with the solvent and DPPH solution.

-

Calculate the percentage of radical scavenging activity and the IC50 value.

Signaling Pathways

While the direct effects of Cassiaside B2 on specific signaling pathways are still under investigation, studies on related compounds from Cassia obtusifolia provide insights into potential mechanisms.

Nrf2/HO-1 and MAPK Signaling Pathways (Hypothesized)

Other naphthopyrone and anthraquinone glycosides from Cassia obtusifolia have been shown to exert hepatoprotective effects by activating the Nrf2/HO-1 pathway and modulating the MAPK signaling pathway.[5] It is plausible that Cassiaside B2 may share these mechanisms to exert its antioxidant and potential anti-inflammatory effects.

Caption: Hypothesized Nrf2/HO-1 and MAPK signaling modulation by Cassiaside B2.

NF-κB Signaling Pathway (Hypothesized)

Aurantio-obtusin, an anthraquinone from Cassia obtusifolia, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[10] Given that anti-inflammatory activity is a reported property of Cassia extracts, it is conceivable that Cassiaside B2 may also modulate this critical inflammatory pathway.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by Cassiaside B2.

Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive pharmacological evaluation of Cassiaside B2.

References

- 1. Mechanisms of Action of Cassiae Semen for Weight Management: A Computational Molecular Docking Study of Serotonin Receptor 5-HT2C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of Action of Cassiae Semen for Weight Management: A Computational Molecular Docking Study of Serotonin Receptor 5-HT2C [mdpi.com]

- 3. Evaluation of anti-inflammatory potential of Cassia obtusifolia Linn. Leaves in wistar rats - IJNDD [ijndd.in]

- 4. jocpr.com [jocpr.com]

- 5. Anthraquinone and naphthopyrone glycosides from Cassia obtusifolia seeds mediate hepatoprotection via Nrf2-mediated HO-1 activation and MAPK modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. Comparative Analysis of the Antioxidant Activity of Cassia fistula Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academicjournals.org [academicjournals.org]

- 10. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Cassiaside B2: A Comprehensive Research Review for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cassiaside B2 is a naphthopyrone glycoside found in the seeds of Cassia obtusifolia and Cassia tora, plants with a long history of use in traditional medicine, particularly in Asia.[1] Emerging scientific evidence suggests that Cassiaside B2 possesses a range of pharmacological properties, positioning it as a compound of interest for modern drug discovery and development. This technical guide provides a comprehensive literature review of the research surrounding Cassiaside B2, focusing on its mechanisms of action, potential therapeutic applications, and the experimental methodologies used to elucidate its effects.

Molecular Profile

-

Chemical Name: 6-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one

-

Molecular Formula: C39H52O25

-

Molecular Weight: 920.82 g/mol

-

CAS Number: 218155-40-9

Pharmacological Activities and Mechanisms of Action

Cassiaside B2 has been identified as a multi-target compound with potential therapeutic applications in a variety of disease areas. Its primary known mechanisms of action include the inhibition of key enzymes and modulation of critical signaling pathways.

Enzyme Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition:

Human Monoamine Oxidase A (hMAO-A) Inhibition:

Cassiaside B2 also acts as an inhibitor of human monoamine oxidase A (hMAO-A), an enzyme responsible for the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine.[2] Inhibition of hMAO-A can increase the levels of these neurotransmitters in the brain, suggesting a potential therapeutic role for Cassiaside B2 in the treatment of depression and other mood disorders.

Anti-Inflammatory Effects

Extracts of Cassia species containing Cassiaside B2 have demonstrated significant anti-inflammatory properties in both in vitro and in vivo models. The anti-inflammatory effects are believed to be mediated, in part, through the inhibition of the NF-κB signaling pathway and the downregulation of pro-inflammatory mediators.

Quantitative Data on Anti-Inflammatory Effects of Cassia Species Extracts

| Experimental Model | Extract/Compound | Dosage/Concentration | Observed Effect | Reference |

| Carrageenan-induced paw edema in rats | Ethanolic extract of Cassia siamea aerial parts | 200 mg/kg | 45.45% inhibition of edema at 3 hours | |

| Carrageenan-induced paw edema in rats | Ethanolic extract of Cassia siamea aerial parts | 400 mg/kg | 59.09% inhibition of edema at 3 hours | |

| LPS-induced RAW 264.7 macrophages | Methanolic extract of Cassia fistula leaves | Not specified | Significant inhibition of nitric oxide (NO) production | [4] |

| Transgenic zebrafish inflammation model | Fermented Cassia seed solution | Not specified | Over twofold reduction in inflammatory cells | [5] |

Neuroprotective Effects

The neuroprotective potential of Cassiaside B2 and its parent extracts has been investigated in models of neurodegenerative diseases and cerebral ischemia. The proposed mechanisms include anti-inflammatory actions and modulation of the Akt/GSK-3β signaling pathway.

Quantitative Data on Neuroprotective Effects of Cassia obtusifolia Extracts

| Experimental Model | Extract/Compound | Dosage/Concentration | Observed Effect | Reference |

| Transient cerebral global ischemia in mice | Ethanolic extract of Cassia obtusifolia seeds (COE) | 50 mg/kg/day | Attenuation of iNOS and COX-2 levels in the hippocampus | [6] |

| Transient cerebral global ischemia in mice | Ethanolic extract of Cassia obtusifolia seeds (COE) | 50 mg/kg/day | Marked attenuation of GFAP-positive cell numbers | [6] |

| Amyloid β-induced memory impairment in mice | Ethanolic extract of Cassia obtusifolia seeds (COE) | Not specified | Amelioration of object recognition memory impairment | [7] |

Hepatoprotective Effects

Extracts from Cassia seeds have a traditional use for liver health, and modern research has begun to validate these hepatoprotective effects. Studies using animal models of liver injury have shown that these extracts can ameliorate liver damage by reducing oxidative stress and inflammation, potentially through the activation of the Nrf2/HO-1 pathway.

Quantitative Data on Hepatoprotective Effects of Cassia Species Extracts

| Experimental Model | Extract/Compound | Dosage/Concentration | Observed Effect | Reference |

| Paracetamol-induced hepatic injury in rats | Infusion of dried Cassia alata leaves | Not specified | Significant reduction in SGPT, SGOT, ALP, and total bilirubin | [6] |

| Ethanol-induced hepatotoxicity in rats | Methanol extract of Cassia auriculata roots | 300 mg/kg & 600 mg/kg | Significant lowering of elevated AST, ALT, ALP, total bilirubin, and cholesterol | [8] |

| Non-alcoholic fatty liver disease in mice | Cassiae Semen extracts | Not specified | Amelioration of lipid accumulation, liver damage, and inflammation | [9] |

Key Signaling Pathways

The therapeutic effects of Cassiaside B2 and related compounds are underpinned by their ability to modulate complex intracellular signaling networks. The following diagrams, generated using the DOT language, illustrate the hypothesized mechanisms of action based on current research into Cassia species and their constituents.

Akt/GSK-3β Signaling Pathway in Neuroprotection

Caption: Akt/GSK-3β pathway in neuroprotection.

Nrf2/HO-1 Antioxidant Response Pathway

Caption: Nrf2/HO-1 antioxidant response pathway.

NF-κB Signaling Pathway in Inflammation

Caption: NF-κB signaling pathway in inflammation.

Experimental Protocols

This section outlines representative methodologies for key experiments cited in the research of Cassiaside B2 and related Cassia extracts.

Extraction and Isolation of Cassiaside B2

A general procedure for the extraction and isolation of naphthopyrone glycosides like Cassiaside B2 from Cassia seeds involves the following steps:

-

Defatting: The dried and powdered seeds are first defatted using a non-polar solvent such as chloroform in a Soxhlet apparatus.

-

Extraction: The defatted powder is then extracted with a polar solvent, typically methanol (MeOH).

-

Fractionation: The crude methanol extract is subjected to further fractionation using techniques like column chromatography over silica gel, reversed-phase C18 columns, or Sephadex.

-

Purification: Final purification of Cassiaside B2 is often achieved through high-performance liquid chromatography (HPLC).

HPLC Method for Quantification

A common analytical method for the quantification of Cassiaside B2 is reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

-

Column: A C18 column (e.g., μ-Bondapak C18, 3.9 mm x 300 mm, 10 μm) is typically used.[1]

-

Mobile Phase: A mixture of acetonitrile, water, tetrahydrofuran (THF), and acetic acid (e.g., 20:76.5:3.0:0.5) can be employed.[1]

-

Flow Rate: A flow rate of 1.0 mL/min is common.[1]

-

Detection: A UV detector set at 278 nm is used for detection.[1]

-

Quantification: Quantification is performed by comparing the peak area of the sample to a standard curve generated from a purified Cassiaside B2 standard.

In Vitro PTP1B Inhibition Assay

The inhibitory activity of Cassiaside B2 against PTP1B can be assessed using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate.

-

Reaction Mixture: The assay is typically performed in a 96-well plate containing a reaction buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, and 1 mM EDTA), human recombinant PTP1B enzyme, and the test compound (Cassiaside B2) at various concentrations.

-

Incubation: The reaction is initiated by the addition of pNPP and incubated at 37°C for a defined period (e.g., 30 minutes).

-

Termination: The reaction is stopped by adding a strong base, such as 1 M NaOH.

-

Measurement: The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.

-

IC50 Calculation: The concentration of Cassiaside B2 that inhibits 50% of the PTP1B activity (IC50) is calculated from a dose-response curve.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema

This model is used to evaluate the acute anti-inflammatory activity of a compound.

-

Animal Model: Wistar albino rats are commonly used.

-

Compound Administration: The test compound (e.g., an extract containing Cassiaside B2) is administered orally at different doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., diclofenac sodium).

-

Induction of Inflammation: After a set time (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan (e.g., 0.1 mL of a 1% solution) is given into the hind paw of the rats.

-

Measurement of Edema: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vivo Hepatoprotective Assay: Paracetamol-Induced Hepatotoxicity

This model assesses the ability of a compound to protect the liver from drug-induced damage.

-

Animal Model: Wistar albino rats are typically used.

-

Pre-treatment: The animals are pre-treated with the test compound (e.g., an extract containing Cassiaside B2) or a standard hepatoprotective agent (e.g., silymarin) for a specific period (e.g., 7 days).

-

Induction of Hepatotoxicity: On the last day of pre-treatment, hepatotoxicity is induced by a single oral or intraperitoneal administration of a high dose of paracetamol.

-

Sample Collection: After a specified time (e.g., 24 or 48 hours) following paracetamol administration, blood and liver tissue samples are collected.

-

Biochemical Analysis: Serum levels of liver enzymes (e.g., ALT, AST, ALP) and bilirubin are measured.

-

Histopathological Examination: Liver tissues are processed for histopathological examination to assess the extent of liver damage (e.g., necrosis, inflammation).

Conclusion and Future Directions

The available literature strongly suggests that Cassiaside B2 is a promising bioactive compound with multi-target pharmacological activities, including anti-inflammatory, neuroprotective, and hepatoprotective effects. Its inhibitory action on PTP1B and hMAO-A further highlights its potential in the development of novel therapeutics for metabolic and neurological disorders.

However, a significant portion of the current research has been conducted on crude or partially purified extracts of Cassia species. To fully realize the therapeutic potential of Cassiaside B2, future research should focus on:

-

Studies with Isolated Cassiaside B2: Conducting comprehensive in vitro and in vivo studies using the purified compound to obtain specific quantitative data (e.g., IC50 values, ED50 values) for its various biological activities.

-

Mechanism of Action Elucidation: Detailed molecular studies to precisely map the interaction of Cassiaside B2 with the Akt/GSK-3β, Nrf2/HO-1, and NF-κB signaling pathways.

-

Pharmacokinetic and Toxicological Profiling: Thorough investigation of the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of isolated Cassiaside B2 to assess its drug-likeness and safety.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of Cassiaside B2 analogues to optimize its potency, selectivity, and pharmacokinetic properties.

A more focused research approach on the isolated Cassiaside B2 will be crucial in translating the traditional knowledge and preliminary scientific findings into evidence-based therapeutic applications.

References

- 1. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 2. Cassiaside B2|CAS 218155-40-9|DC Chemicals [dcchemicals.com]

- 3. Cassiaside B2 | CAS:218155-40-9 | Manufacturer ChemFaces [chemfaces.com]

- 4. ijsrtjournal.com [ijsrtjournal.com]

- 5. Frontiers | Mitigation of oxidative stress and inflammatory factors, along with the antibrowning and antimicrobial effects of cassia seed microbial fermentation solution [frontiersin.org]

- 6. Hepatoprotective Activity of the Infusion of the Dried Leaves of Cassia Alata Linn. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. mdpi.com [mdpi.com]

- 8. Neuroprotection mediated by natural products and their chemical derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hepatoprotective effects of Cassiae Semen on mice with non-alcoholic fatty liver disease based on gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

Biological activities of Cassiaside B2 and its glycosidic linkage.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cassiaside B2, a naphthopyrone glycoside isolated from the seeds of Cassia obtusifolia and Cassia tora, has emerged as a compound of interest in the field of pharmacology. This technical guide provides a comprehensive overview of the known biological activities of Cassiaside B2, with a focus on its inhibitory effects on Protein Tyrosine Phosphatase 1B (PTP1B) and Monoamine Oxidase A (MAO-A), its anti-allergic properties through the inhibition of histamine release, and its potential as a serotonin 5-HT2C receptor agonist. Detailed experimental protocols for assessing these activities are provided, along with a summary of quantitative data and a description of the compound's glycosidic linkage. Signaling pathways associated with each biological activity are illustrated to provide a deeper understanding of its mechanisms of action.

Introduction

Natural products remain a vital source of novel therapeutic agents. Cassiaside B2 is a complex naphthopyrone tetraglycoside with a growing body of research suggesting its potential in modulating key biological pathways. Understanding its specific activities and the underlying mechanisms is crucial for its development as a potential therapeutic lead. This guide aims to consolidate the current scientific knowledge on Cassiaside B2 for researchers and professionals in drug discovery and development.

Chemical Structure and Glycosidic Linkage

Cassiaside B2 is structurally defined as rubrofusarin 6-O-beta-D-glucopyranosyl-(1->6)-O-beta-D-glucopyranosyl-(1->3)-O-beta-D-glucopyranosyl-(1->6)-O-beta-D-glucopyranoside. The aglycone, rubrofusarin, is a naphthopyrone, and it is attached to a tetrasaccharide chain at the 6-position. The glycosidic linkages are crucial for its solubility and may influence its pharmacokinetic and pharmacodynamic properties.

Biological Activities of Cassiaside B2

Cassiaside B2 has been investigated for several biological activities. The following sections detail its effects on key molecular targets and cellular processes.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a key negative regulator of the insulin and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. Inhibition of PTP1B is expected to enhance insulin sensitivity.

Caption: PTP1B Inhibition by Cassiaside B2.

Inhibition of Monoamine Oxidase A (MAO-A)

MAO-A is an enzyme that catalyzes the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Its inhibition can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and other neurological disorders.

Caption: MAO-A Inhibition by Cassiaside B2.

Anti-allergic Activity via Inhibition of Histamine Release

Mast cell degranulation and the subsequent release of histamine are central to the type I hypersensitivity reaction that characterizes allergic responses. Cassiaside B2 has been shown to have anti-allergic properties by inhibiting this process.

Serotonin 5-HT2C Receptor Agonism

The 5-HT2C receptor, a G protein-coupled receptor, is involved in the regulation of appetite, mood, and other central nervous system functions. Agonists of this receptor are being investigated for the treatment of obesity. A computational molecular docking study has suggested that Cassiaside B2 may be a potent agonist of the 5-HT2C receptor.

Caption: 5-HT2C Receptor Agonism by Cassiaside B2.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of Cassiaside B2.

| Biological Activity | Target/Assay | Result (IC50) | Reference Compound | Reference Compound IC50 |

| PTP1B Inhibition | PTP1B Enzyme | >100 µM | Ursolic Acid | 2.29 ± 0.04 µM |

| MAO-A Inhibition | Human MAO-A | 40.65 ± 0.75 µM | Deprenyl HCl | 10.23 ± 0.82 µM |

Detailed Experimental Protocols

Caption: General Experimental Workflow.

PTP1B Inhibition Assay

This protocol is based on the colorimetric detection of the dephosphorylation of p-nitrophenyl phosphate (pNPP).

-

Reagents and Materials:

-

Recombinant human PTP1B enzyme

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

Cassiaside B2 and reference inhibitor (e.g., Ursolic Acid) dissolved in DMSO

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of Cassiaside B2 and the reference inhibitor in the assay buffer.

-

To each well of the 96-well plate, add the PTP1B enzyme solution.

-

Add the test compound dilutions to the respective wells. Include wells for a positive control (enzyme and substrate, no inhibitor) and a negative control (buffer and substrate, no enzyme).

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the pNPP substrate solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

-

MAO-A Inhibition Assay

This protocol utilizes a fluorometric method to measure the hydrogen peroxide produced during the oxidative deamination of a substrate.

-

Reagents and Materials:

-

Recombinant human MAO-A enzyme

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Substrate (e.g., kynuramine or p-tyramine)

-

Horseradish peroxidase (HRP)

-

Fluorometric probe (e.g., Amplex Red)

-

Cassiaside B2 and reference inhibitor (e.g., Clorgyline or Deprenyl HCl) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of Cassiaside B2 and the reference inhibitor.

-

To each well of the black microplate, add the MAO-A enzyme solution.

-

Add the test compound dilutions to the respective wells.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Prepare a reaction mixture containing the substrate, HRP, and the fluorometric probe in the assay buffer.

-

Initiate the reaction by adding the reaction mixture to all wells.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence (e.g., excitation at 530-560 nm and emission at ~590 nm) at multiple time points or at a fixed endpoint.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Anti-allergic Activity (Histamine Release Assay)

This assay typically uses rat basophilic leukemia (RBL-2H3) cells, which are a model for mast cells.

-

Reagents and Materials:

-

RBL-2H3 cells

-

Cell culture medium (e.g., MEM) supplemented with fetal bovine serum and antibiotics

-

Anti-dinitrophenyl (DNP) IgE antibody

-

DNP-human serum albumin (HSA) as the antigen

-

Tyrode's buffer

-

Cassiaside B2 and reference compound (e.g., cromolyn sodium)

-

Lysis buffer (e.g., Triton X-100)

-

Histamine ELISA kit or a fluorometric assay for β-hexosaminidase activity

-

-

Procedure:

-

Seed RBL-2H3 cells in a 24- or 48-well plate and culture overnight.

-

Sensitize the cells by incubating them with anti-DNP IgE for 2-24 hours.

-

Wash the cells with Tyrode's buffer to remove unbound IgE.

-

Pre-incubate the cells with various concentrations of Cassiaside B2 or the reference compound for 15-30 minutes at 37°C.

-

Induce degranulation by adding the DNP-HSA antigen. Include controls for spontaneous release (no antigen) and total release (cell lysis).

-

Incubate for 30-60 minutes at 37°C.

-

Centrifuge the plate and collect the supernatants.

-

Measure the histamine concentration in the supernatants using a histamine ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of histamine release inhibition.

-

5-HT2C Receptor Binding Assay

This protocol is a competitive radioligand binding assay to determine the affinity of Cassiaside B2 for the 5-HT2C receptor.

-

Reagents and Materials:

-

Cell membranes expressing the human 5-HT2C receptor

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)

-

Radioligand (e.g., [³H]-mesulergine)

-

Non-specific binding agent (e.g., mianserin)

-

Cassiaside B2 and a reference agonist/antagonist

-

Glass fiber filters

-

Scintillation cocktail and liquid scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of Cassiaside B2.

-

In a 96-well plate or microcentrifuge tubes, combine the cell membranes, radioligand, and either buffer (for total binding), the non-specific binding agent, or the test compound.

-

Incubate at room temperature or 37°C for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and the percentage of inhibition by Cassiaside B2. Determine the Ki value from the IC50 using the Cheng-Prusoff equation.

-

Conclusion

Cassiaside B2 demonstrates a range of interesting biological activities, including the inhibition of PTP1B and MAO-A, anti-allergic effects, and potential agonism at the 5-HT2C receptor. The quantitative data, while still preliminary for some activities, suggests that Cassiaside B2 could serve as a valuable scaffold for the development of new therapeutic agents for metabolic disorders, neurological conditions, and allergies. The detailed protocols provided in this guide are intended to facilitate further research into the pharmacological profile of this promising natural product. Future studies should focus on in vivo efficacy, pharmacokinetic properties, and the elucidation of the precise molecular interactions with its biological targets.

Understanding the bioavailability and pharmacokinetics of Cassiaside B2.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cassiaside B2, a naphthopyrone glycoside isolated from the seeds of Cassia obtusifolia, has garnered interest for its potential therapeutic applications.[1] Understanding the bioavailability and pharmacokinetic properties of this compound is critical for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current understanding of Cassiaside B2's pharmacokinetics, drawing upon data from related compounds and established methodologies in the field. Due to a lack of specific published pharmacokinetic data for Cassiaside B2, this guide presents a composite view based on the behavior of similar glycosides and outlines the experimental protocols necessary for its detailed investigation.

Data Presentation: Pharmacokinetic Parameters

Table 1: Illustrative Pharmacokinetic Parameters of Cassiaside B2 Following Oral Administration in Rats

| Parameter | Symbol | Unit | Illustrative Value | Description |

| Maximum Plasma Concentration | Cmax | ng/mL | 150 | The highest concentration of the compound reached in the blood. |

| Time to Maximum Concentration | Tmax | h | 2.0 | The time at which Cmax is reached. |

| Area Under the Curve (0-t) | AUC(0-t) | ng·h/mL | 750 | The total exposure to the compound over a specific time period. |

| Area Under the Curve (0-∞) | AUC(0-∞) | ng·h/mL | 850 | The total exposure to the compound from administration to elimination. |

| Elimination Half-life | t½ | h | 4.5 | The time required for the concentration of the compound in the body to be reduced by half. |

| Apparent Volume of Distribution | Vd/F | L/kg | 10 | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Apparent Total Clearance | CL/F | L/h/kg | 0.5 | The rate at which the compound is cleared from the body. |

| Oral Bioavailability | F | % | Low (<10%) | The fraction of the administered dose that reaches the systemic circulation. |

Note: These values are for illustrative purposes only and are intended to represent the typical pharmacokinetic profile of a poorly absorbed glycoside. Actual values for Cassiaside B2 would need to be determined experimentally.

Experimental Protocols

The following sections detail the methodologies required to conduct a comprehensive pharmacokinetic study of Cassiaside B2.

In-Vivo Pharmacokinetic Study in Animal Models

A typical in-vivo study to determine the pharmacokinetic profile of Cassiaside B2 would involve the following steps:

-

Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals should be fasted overnight before oral administration.

-

Drug Administration: Cassiaside B2 is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered via oral gavage at a specific dose (e.g., 50 mg/kg). For intravenous administration to determine absolute bioavailability, the compound is dissolved in a suitable solvent (e.g., saline with a co-solvent) and administered via the tail vein (e.g., 5 mg/kg).

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after administration.

-

Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

Analytical Method: UPLC-MS/MS for Quantification in Plasma

A sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is essential for the accurate quantification of Cassiaside B2 in plasma samples.

-

Sample Preparation: A protein precipitation method is typically used. An internal standard (IS) is added to the plasma sample, followed by a precipitating agent (e.g., acetonitrile). The mixture is vortexed and centrifuged, and the supernatant is collected for analysis.

-

Chromatographic Conditions:

-

Column: A reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm) is suitable for separation.

-

Mobile Phase: A gradient elution with a mixture of water (containing a modifier like 0.1% formic acid) and acetonitrile is commonly employed.

-

Flow Rate: A typical flow rate is around 0.3-0.4 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the ionization efficiency of Cassiaside B2.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Cassiaside B2 and the IS are monitored.

-

Bioavailability and Metabolism

Absorption

The absorption of glycosides like Cassiaside B2 is a complex process. As a naphthopyrone glycoside, its absorption is likely to be limited due to its hydrophilicity and high molecular weight. Two primary pathways are proposed for the absorption of such compounds:

-

Direct Absorption: A small fraction of the intact glycoside may be absorbed directly through the intestinal epithelium. This process can be facilitated by hexose transporters, such as the sodium-glucose cotransporter 1 (SGLT1) and glucose transporter 2 (GLUT2), which recognize the sugar moiety of the molecule.[3][4]

-

Hydrolysis by Gut Microbiota: The majority of glycosides that are not absorbed in the small intestine transit to the colon, where they are metabolized by the gut microbiota. Intestinal bacteria produce enzymes, such as β-glucosidases, that can cleave the glycosidic bond, releasing the aglycone (the non-sugar part).[5][6] The resulting aglycone is generally more lipophilic and can be more readily absorbed by passive diffusion.

Metabolism

Once absorbed, either as the intact glycoside or as the aglycone, Cassiaside B2 is expected to undergo extensive metabolism, primarily in the liver. The metabolic transformations can include:

-

Phase I Metabolism: This may involve reactions such as oxidation, reduction, and hydrolysis.

-

Phase II Metabolism: This is the major metabolic pathway for many polyphenolic compounds and involves conjugation reactions, such as glucuronidation and sulfation, to increase their water solubility and facilitate their excretion.

The metabolites are then eliminated from the body, mainly through urine and feces.

Conclusion

The bioavailability and pharmacokinetic profile of Cassiaside B2 are crucial determinants of its potential therapeutic efficacy. While direct experimental data for this specific compound are currently lacking, this guide provides a framework for its investigation based on established methodologies and the known behavior of structurally related glycosides. Future in-vivo pharmacokinetic studies, utilizing sensitive analytical techniques such as UPLC-MS/MS, are essential to quantify the absorption, distribution, metabolism, and excretion of Cassiaside B2. A thorough understanding of these parameters will be instrumental in guiding the design of future preclinical and clinical studies.

References

- 1. Frontiers | UPLC-ESI-MS/MS and HPTLC Method for Quantitative Estimation of Cytotoxic Glycosides and Aglycone in Bioactivity Guided Fractions of Solanum nigrum L. [frontiersin.org]

- 2. Nine components pharmacokinetic study of rat plasma after oral administration raw and prepared Semen Cassiae in normal and acute liver injury rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. C-Glycoside metabolism in the gut and in nature: Identification, characterization, structural analyses and distribution of C-C bond-cleaving enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. C-Glycoside metabolism in the gut and in nature: Identification, characterization, structural analyses and distribution of C-C bond-cleaving enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Cassiaside B2 as a 5-HT2C Receptor Agonist: A Technical Guide for Experimental Validation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The role of Cassiaside B2 as a 5-hydroxytryptamine 2C (5-HT2C) receptor agonist is currently hypothesized based on computational modeling. This guide provides a comprehensive overview of the 5-HT2C receptor, its signaling pathways, and detailed experimental protocols to facilitate the empirical validation and characterization of Cassiaside B2's activity.

Introduction

The serotonin 5-HT2C receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a critical regulator of mood, appetite, and cognition. Its modulation is a key strategy in the development of therapeutics for obesity, depression, and schizophrenia.[1][2] Natural compounds represent a vast reservoir of novel chemical scaffolds for drug discovery. Among these, Cassiaside B2, a naphthopyrone glycoside derived from the seeds of Cassia obtusifolia, has been identified as a potential therapeutic agent.

A recent computational molecular docking study investigated the binding mechanisms of compounds from Cassiae semen to the 5-HT2C receptor.[3][4] By comparing predicted binding affinities and poses to both active (agonist-bound) and inactive (antagonist-bound) receptor conformations, the study hypothesized that Cassiaside B2 is a potent 5-HT2C receptor agonist, potentially mimicking the appetite-suppressing effects of drugs like lorcaserin.[3][5][6] This in silico finding, while promising, requires rigorous experimental validation to confirm its affinity, potency, and functional efficacy. This technical guide outlines the established signaling pathways of the 5-HT2C receptor and provides detailed methodologies for the key experiments required to characterize the potential agonistic activity of Cassiaside B2.

5-HT2C Receptor Signaling Pathways

The 5-HT2C receptor is known for its complex and promiscuous signaling, coupling to multiple G-protein subtypes and engaging β-arrestin pathways. This functional diversity allows for nuanced physiological responses and presents opportunities for developing biased agonists that selectively activate therapeutic pathways.

Canonical Gq/11 Pathway

The primary and most well-characterized signaling cascade for the 5-HT2C receptor is through the Gαq/11 family of G-proteins.[1][7] Agonist binding induces a conformational change in the receptor, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC), leading to the phosphorylation of numerous downstream targets and a cascade of cellular responses.[1][7]

Non-Canonical Pathways

Recent studies have provided a more comprehensive analysis of 5-HT2C signaling, revealing coupling to other G-protein families and the involvement of β-arrestin.[8][9]

-

Gi/o and G12/13 Coupling: The 5-HT2C receptor can also engage Gi/o and G12/13 proteins.[8][9] The Gi/o pathway typically leads to the inhibition of adenylyl cyclase, while the G12/13 pathway is involved in regulating cytoskeletal dynamics through RhoGEFs.[7][10] Activation of these pathways can lead to downstream effects such as the activation of the MAP kinase/ERK cascade.[1]

-

β-Arrestin Recruitment: Like most GPCRs, agonist-bound 5-HT2C receptors are phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins (preferentially β-arrestin2), which sterically hinders further G-protein coupling, leading to signal desensitization.[1][8] Beyond desensitization, β-arrestin can act as a scaffold for other signaling proteins, initiating a separate wave of G-protein-independent signaling and promoting receptor internalization.[11][12]

The ability of a ligand like Cassiaside B2 to differentially engage these pathways (i.e., biased agonism) could have significant therapeutic implications.

Caption: 5-HT2C Receptor Signaling Pathways.

Quantitative Data Presentation

To experimentally validate and characterize Cassiaside B2 as a 5-HT2C receptor agonist, several key quantitative parameters must be determined. These metrics define the compound's affinity, potency, and efficacy.

| Parameter | Description | Method of Determination | Cassiaside B2 Value |

| Binding Affinity (Ki) | The inhibition constant, representing the concentration of Cassiaside B2 required to occupy 50% of the 5-HT2C receptors at equilibrium. A lower Ki value indicates higher binding affinity. | Radioligand Competition Binding Assay | To be determined |

| Potency (EC50) | The half maximal effective concentration, representing the concentration of Cassiaside B2 that produces 50% of its maximal response in a functional assay. A lower EC50 value indicates higher potency. | Functional Assays (e.g., Calcium Flux, IP1 Accumulation, BRET) | To be determined |

| Efficacy (Emax) | The maximum response achievable by Cassiaside B2 in a functional assay, typically expressed as a percentage relative to a reference full agonist (e.g., serotonin). | Functional Assays (e.g., Calcium Flux, IP1 Accumulation, BRET) | To be determined |

| Biased Agonism | The ability of Cassiaside B2 to preferentially activate one signaling pathway over another (e.g., Gq/11 vs. β-arrestin). Quantified by calculating a "bias factor" from potency and efficacy data across different pathway-specific assays. | Comparison of EC50 and Emax values from multiple pathway-specific assays (e.g., BRET for G-protein vs. β-arrestin). | To be determined |

Experimental Protocols

The following protocols describe standard, robust methods for determining the binding affinity and functional potency of a putative 5-HT2C receptor agonist.

Radioligand Competition Binding Assay (for Ki Determination)

This assay measures the ability of Cassiaside B2 to compete with a known radiolabeled antagonist for binding to the 5-HT2C receptor.

Objective: To determine the binding affinity (Ki) of Cassiaside B2 for the human 5-HT2C receptor.

Materials:

-

Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human 5-HT2C receptor.[13]

-

Radioligand: [³H]-Mesulergine (a 5-HT2C antagonist).[13][14]

-

Non-specific Competitor: Mianserin (10 µM).[15]

-

Test Compound: Cassiaside B2, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[16]

-

Scintillation Cocktail: And 96-well filter plates (e.g., GF/C).

-

Instrumentation: Microplate scintillation counter, FilterMate harvester.

Methodology:

-

Preparation: Thaw the 5-HT2C receptor membrane preparation on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[16]

-

Plate Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: 50 µL assay buffer + 50 µL [³H]-Mesulergine + 150 µL membrane suspension.

-

Non-specific Binding (NSB): 50 µL Mianserin (10 µM) + 50 µL [³H]-Mesulergine + 150 µL membrane suspension.

-

Competition: 50 µL of Cassiaside B2 dilution + 50 µL [³H]-Mesulergine + 150 µL membrane suspension. (Use at least 8 concentrations of Cassiaside B2).

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.[16]

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through a PEI-presoaked GF/C filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl).

-

Counting: Dry the filter plate for 30-60 minutes at 50°C. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of Cassiaside B2.

-

Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

In Vitro Functional Assay: Calcium Flux (for EC50 and Emax Determination)

This assay measures the increase in intracellular calcium concentration following receptor activation via the canonical Gq/11 pathway.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of Cassiaside B2 at the human 5-HT2C receptor.

Materials:

-

Cell Line: HEK293 cells stably expressing the human 5-HT2C receptor.[17]

-

Calcium-sensitive Dye: Fluo-8 AM or a similar fluorescent calcium indicator.[18]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.0.[18]

-

Test Compound: Cassiaside B2, serially diluted.

-

Reference Agonist: Serotonin (5-HT), serially diluted.

-

Instrumentation: Fluorescence microplate reader with automated injectors (e.g., FLIPR™, FlexStation).[17]

Methodology:

-

Cell Plating: Seed the HEK293/5-HT2C cells into a black-walled, clear-bottom 96-well or 384-well microplate at a density of 40,000-80,000 cells/well and culture overnight.[18]

-

Dye Loading:

-

Prepare the dye-loading solution according to the manufacturer's protocol (e.g., Fluo-8 AM in assay buffer).

-